2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one
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Overview
Description
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with an amino group and a trihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with amino and trihydroxybutyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various chemical products and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes. The trihydroxybutyl side chain and pteridine ring system play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpteridine: Similar in structure but with a methyl group instead of the trihydroxybutyl side chain.
6,7-dimethyl-2,4-diaminopteridine: Contains additional methyl groups and amino substitutions.
2-amino-4-hydroxy-6-(hydroxymethyl)pteridine: Features a hydroxymethyl group instead of the trihydroxybutyl side chain.
Uniqueness
The uniqueness of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trihydroxybutyl side chain enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19)/t3-,6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZLFABRHDXRR-ZIMNBKJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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